An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-ethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative with noteworthy biological activities. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and biological significance, presenting it in a manner conducive to research and development applications.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| CAS Number | 132797-91-2 | [1][2][3] |
| Appearance | Solid | [1][2] |
| Topological Polar Surface Area | 42.2 Ų (Computed) | [3] |
| XLogP3-AA | 1.8 (Computed) | [3] |
Solubility Data:
Experimental solubility data for 1-ethyl-1H-indole-3-carboxylic acid in common laboratory solvents is not extensively documented in the reviewed literature. However, based on the solubility of the parent compound, indole-3-carboxylic acid, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.
Spectral Data
Detailed experimental spectral data for 1-ethyl-1H-indole-3-carboxylic acid is limited. However, analysis of the closely related compound, 1-ethyl-1H-indole-3-carbaldehyde, provides valuable insights into the expected spectral characteristics.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1-ethyl-1H-indole-3-carboxylic acid is expected to show characteristic signals for the ethyl group and the indole ring protons. Based on the data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group would exhibit a quartet for the methylene protons (CH₂) adjacent to the nitrogen and a triplet for the methyl protons (CH₃). The protons on the indole ring would appear in the aromatic region.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 | s |
| H-4 | ~8.1 | d |
| H-5, H-6, H-7 | ~7.2-7.4 | m |
| N-CH₂ | ~4.2 | q |
| N-CH₂-CH₃ | ~1.5 | t |
| COOH | >10.0 | br s |
13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the ethyl group carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O | ~170 | | C-2 | ~130 | | C-3 | ~115 | | C-3a | ~128 | | C-4 | ~122 | | C-5 | ~121 | | C-6 | ~123 | | C-7 | ~110 | | C-7a | ~137 | | N-CH₂ | ~42 | | N-CH₂-CH₃ | ~15 |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-ethyl-1H-indole-3-carboxylic acid was not found in the surveyed literature, general methods for the synthesis of N-alkylated indole-3-carboxylic acids are well-established. A common approach involves the N-alkylation of indole-3-carboxylic acid or its ester derivative.
Representative Experimental Protocol (Hypothetical)
The following is a generalized protocol based on standard organic synthesis techniques for similar compounds:
Materials:
-
Indole-3-carboxylic acid
-
Ethyl iodide
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Hexane
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Hydrochloric acid (for workup)
-
Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of indole-3-carboxylic acid in DMF, add a suitable base such as potassium carbonate.
-
Stir the mixture at room temperature for a designated period to allow for deprotonation of the indole nitrogen.
-
Add ethyl iodide dropwise to the reaction mixture.
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Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 1-ethyl-1H-indole-3-carboxylic acid.
Biological Activity and Potential Applications
1-ethyl-1H-indole-3-carboxylic acid has demonstrated notable biological activity, particularly as an antifungal agent.[5] This positions the compound as a molecule of interest for the development of new therapeutic agents. Additionally, indole-3-carboxylic acid derivatives are being explored for their potential as herbicides.
Antifungal Activity
The primary reported biological activity of 1-ethyl-1H-indole-3-carboxylic acid is its antifungal properties. The proposed mechanism of action involves the disruption of the fungal cell membrane through interaction with ergosterol, a vital sterol in fungi that is absent in mammals.[5] This targeted action suggests a favorable therapeutic window with potentially low toxicity to host cells.
Herbicide Development
Derivatives of indole-3-carboxylic acid are being investigated as potential herbicides. These compounds can act as auxin mimics, interfering with the normal growth regulation of plants.
Signaling Pathway and Mechanism of Action
The antifungal activity of 1-ethyl-1H-indole-3-carboxylic acid is believed to stem from its interaction with the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Below is a simplified diagram illustrating the proposed mechanism of action.
Caption: Proposed antifungal mechanism of 1-ethyl-1H-indole-3-carboxylic acid.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-ethyl-1H-indole-3-carboxylic acid is classified with the following hazards:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-ethyl-1H-indole-3-carboxylic acid is a synthetic compound with significant potential in the fields of medicine and agriculture due to its antifungal and potential herbicidal activities. While a comprehensive set of experimental data for its physical and spectral properties is still emerging, the available information, combined with data from related compounds, provides a solid foundation for further research. The targeted mechanism of its antifungal action makes it a compelling candidate for the development of novel therapeutic agents. Future studies should focus on elucidating its precise physical properties, detailed spectral characterization, and further exploration of its biological activities and mechanisms of action.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. 1-ethyl-1H-indole-3-carboxylic acid | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
